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Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B192856 Get Quote

Canagliflozin's cardiovascular benefits appear to be mediated by a constellation of off-target

effects, including the activation of AMP-activated protein kinase (AMPK), modulation of

mitochondrial function, inhibition of the sodium-hydrogen exchanger (NHE), and suppression of

inflammatory and oxidative stress pathways.

AMP-Activated Protein Kinase (AMPK) Activation
Canagliflozin has been shown to activate AMPK, a crucial regulator of cellular energy

homeostasis with established cardioprotective roles.[1] This activation is not a direct effect but

is understood to be a consequence of the inhibition of mitochondrial Complex I, which leads to

an increased cellular AMP/ADP to ATP ratio.[2][3]
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Parameter Cell Type
Canagliflozin
Concentration

Effect Reference

AMPK

Phosphorylation

(Thr172)

HEK-293 cells 1-30 µM
Dose-dependent

increase
[2]

ACC

Phosphorylation

(Ser79)

HEK-293 cells 1-30 µM
Dose-dependent

increase
[2]

AMPK Activation

Mouse

Embryonic

Fibroblasts

(MEFs)

> 1 µM
Activation

observed
[2][4]

AMPK

Phosphorylation

(Thr172)

Human Atrial

Myocardium
10 µM

Increased

phosphorylation
[5][6]

ACC

Phosphorylation

(Ser79)

Human Atrial

Myocardium
10 µM

Increased

phosphorylation
[5][6]

Experimental Protocol: Western Blotting for AMPK and ACC Phosphorylation

A common method to quantify the activation of AMPK is to measure the phosphorylation of

AMPK at Threonine 172 (p-AMPK) and its downstream target, acetyl-CoA carboxylase (ACC)

at Serine 79 (p-ACC), via Western blotting.[2][7][8]

Sample Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease

and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7] Protein

concentration is determined using a BCA assay.

Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli

sample buffer, denatured by heating at 95°C for 5 minutes, and then separated on an SDS-

PAGE gel (e.g., 4-12% Bis-Tris gel).[7]
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Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g.,

5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 -

TBST) to prevent non-specific antibody binding.[7]

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary

antibodies specific for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC, diluted

in blocking buffer.[9]

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.[9]

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate

and captured with an imaging system.[7] The band intensities are quantified using

densitometry software.

Signaling Pathway: Canagliflozin-Induced AMPK Activation

Canagliflozin Mitochondrial
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Canagliflozin activates AMPK via mitochondrial complex I inhibition.

Modulation of Mitochondrial Function
Canagliflozin directly impacts mitochondrial respiration, primarily through the inhibition of

Complex I of the electron transport chain.[10][11] This effect is central to its AMPK-activating

properties and also contributes to a reduction in mitochondrial reactive oxygen species (ROS)

production.[12]
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Parameter
Cell/Tissue
Type

Canagliflozin
Concentration

Effect Reference

Mitochondrial

Complex I

Inhibition

Prostate and

Lung Cancer

Cells

Clinically

achievable

concentrations

Inhibition of

respiration
[10][11]

IC50 for

Mitochondrial

Respiration

HUVECs 9 µM Inhibition [13]

Basal

Respiration

High-glucose

treated H9C2

cells

20 µM Improved [14]

ATP Production

High-glucose

treated H9C2

cells

20 µM Improved [14]

Mitochondrial

ROS

High-glucose

treated H9C2

cells

20 µM Reduced [14]

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by

measuring the oxygen consumption rate (OCR) in real-time.[15][16][17]

Cell Seeding: Cardiomyocytes or other relevant cell types are seeded in a Seahorse XF96

cell culture microplate and allowed to adhere.

Drug Treatment: Cells are treated with canagliflozin at various concentrations for a

specified duration.

Assay Preparation: One hour before the assay, the cell culture medium is replaced with

Seahorse XF DMEM medium supplemented with substrates like glucose, pyruvate, and

glutamine.[15]
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Seahorse XF Mito Stress Test: The microplate is placed in the Seahorse XF Analyzer. The

assay involves the sequential injection of mitochondrial stressors to measure key parameters

of mitochondrial function:

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that

collapses the mitochondrial membrane potential and induces maximal respiration.

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down

mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen

consumption.[15]

Data Analysis: The OCR data is used to calculate parameters such as basal respiration,

maximal respiration, ATP production, and spare respiratory capacity.[15]

Experimental Workflow: Seahorse Mito Stress Test
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Workflow for assessing mitochondrial function with a Seahorse Analyzer.
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Inhibition of Sodium-Hydrogen Exchanger (NHE)
Evidence suggests that canagliflozin can inhibit the cardiac Na+/H+ exchanger 1 (NHE-1).[18]

This inhibition leads to a reduction in intracellular sodium, which in turn decreases intracellular

calcium via the Na+/Ca2+ exchanger, a mechanism thought to be cardioprotective, particularly

in the context of ischemia-reperfusion injury.

Experimental Protocol: Measurement of NHE-1 Activity

NHE-1 activity in cardiomyocytes can be measured using pH-sensitive fluorescent dyes like

BCECF or cSNARF1.[19][20]

Cell Loading: Isolated cardiomyocytes are loaded with a pH-sensitive fluorescent dye (e.g.,

BCECF-AM).

Acidification: Intracellular pH (pHi) is lowered by inducing an acid load, for example, using

the ammonium prepulse technique.

Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using

fluorescence microscopy. This recovery is largely mediated by NHE-1 activity.

Treatment: The experiment is repeated in the presence of canagliflozin to determine its

effect on the rate of pHi recovery.

Calculation of H+ Flux: The rate of pHi change is converted to H+ flux by considering the

intracellular buffering capacity of the cells.[19]

Reduction of Oxidative Stress and Inflammation
Canagliflozin exhibits antioxidant and anti-inflammatory properties in the myocardium. It has

been shown to suppress the activity of NADPH oxidase, a major source of superoxide in the

heart, and to downregulate inflammatory pathways like the NLRP3 inflammasome.[5][12][21]
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Parameter
Tissue/Cell
Type

Canagliflozin
Concentration

Effect Reference

NADPH-

stimulated

Superoxide

Production

Human Atrial

Myocardium
3, 10, 100 µM

Dose-dependent

reduction
[5]

Rac1 Activation
Human Atrial

Myocardium
10 µM Inhibition [5][6]

p47phox

Translocation

Human Atrial

Myocardium
10 µM Inhibition [5][6]

Experimental Protocol: NADPH Oxidase Activity Assay

NADPH oxidase activity can be quantified using the lucigenin-enhanced chemiluminescence

assay.[1][22][23]

Homogenate Preparation: Heart tissue is homogenized in a buffer and subjected to

differential centrifugation to obtain a membrane-enriched fraction.[1]

Chemiluminescence Measurement: The protein homogenate is added to an assay buffer

containing lucigenin (5 µM). The reaction is initiated by adding NADPH (100-200 µM).[1][22]

Detection: The light emission (chemiluminescence) resulting from the reaction of lucigenin

with superoxide is measured over time using a luminometer. The results are expressed as

relative light units per milligram of protein.[22]

Signaling Pathway: Canagliflozin's Effect on Redox Signaling

Canagliflozin SGLT1/AMPK
Signaling Rac1 ActivationInhibition

NADPH Oxidase
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Canagliflozin suppresses NADPH oxidase activity via AMPK/Rac1 signaling.

Conclusion
The off-target effects of canagliflozin in the cardiovascular system are extensive and

interconnected. Its ability to inhibit mitochondrial Complex I initiates a cascade of events,

including AMPK activation, which in turn influences a wide range of cellular processes from

energy metabolism to redox signaling. Concurrently, its effects on ion homeostasis through

NHE-1 inhibition and its direct anti-inflammatory and antioxidant actions contribute to its overall

cardioprotective profile. Understanding these SGLT2-independent mechanisms is crucial for

the continued development and application of this class of drugs in cardiovascular medicine.

Further research is warranted to fully elucidate the clinical relevance and interplay of these off-

target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]

2. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein
kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC
[pmc.ncbi.nlm.nih.gov]

3. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting
Mitochondrial Function and Increasing Cellular AMP Levels - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. Western blot for phosphorylated proteins | Abcam [abcam.com]

9. AMPK and ACC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://www.benchchem.com/product/b192856?utm_src=pdf-custom-synthesis
https://bio-protocol.org/exchange/minidetail?id=10517976&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689380/
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://www.researchgate.net/figure/Comparison-of-AMPK-activation-by-canagliflozin-and-phloretin-in-WT-and-RG-cells_fig1_304908352
https://www.researchgate.net/publication/353414969_Effects_of_canagliflozin_on_human_myocardial_redox_signalling_clinical_implications
https://www.researchgate.net/figure/Effects-of-canagliflozin-on-myocardial-NADPH-oxidase-activity-and-nitric-oxide-synthase_fig3_353414969
https://www.researchgate.net/post/Western_Blotting_help_clearing_high_background_when_probing_for_AMPK_ACC_pathway_proteins
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.cellsignal.com/products/primary-antibodies/ampk-and-acc-antibody-sampler-kit/9957
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting
mitochondrial complex-I supported respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

11. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting
mitochondrial complex-I supported respiration - PMC [pmc.ncbi.nlm.nih.gov]

12. Canagliflozin mitigates ferroptosis and improves myocardial oxidative stress in mice with
diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

13. mdpi.com [mdpi.com]

14. researchgate.net [researchgate.net]

15. Mitochondrial respiration assay [bio-protocol.org]

16. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

17. biorxiv.org [biorxiv.org]

18. ahajournals.org [ahajournals.org]

19. Frontiers | Cardiomyocyte Na+/H+ Exchanger-1 Activity Is Reduced in Hypoxia
[frontiersin.org]

20. ora.ox.ac.uk [ora.ox.ac.uk]

21. Effects of canagliflozin on human myocardial redox signalling: clinical implications - PMC
[pmc.ncbi.nlm.nih.gov]

22. 2.12. Measurement of NADPH oxidase activity by lucigenin chemiluminescence assay
[bio-protocol.org]

23. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity
in particulate fractions of human polymorphonuclear leukocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Core Off-Target Mechanisms of Canagliflozin in
Cardiovascular Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192856#off-target-effects-of-canagliflozin-in-
cardiovascular-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27689018/
https://pubmed.ncbi.nlm.nih.gov/27689018/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5034684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5034684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9616119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9616119/
https://www.mdpi.com/1422-0067/23/14/7966
https://www.researchgate.net/figure/Canagliflozin-improved-mitochondrial-quality-in-high-glucose-treated-H9C2-cells-A-Cell_fig1_381791395
https://bio-protocol.org/exchange/minidetail?id=16126181&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC3609570/
https://www.biorxiv.org/content/10.1101/2023.12.18.572273v1.full.pdf
https://www.ahajournals.org/doi/10.1161/circulationaha.106.626929
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.617038/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.617038/full
https://ora.ox.ac.uk/objects/uuid:308b49f1-e1c1-44ee-9d25-e279df9a58d2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8691807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8691807/
https://bio-protocol.org/exchange/minidetail?id=6099283&type=30
https://bio-protocol.org/exchange/minidetail?id=6099283&type=30
https://pubmed.ncbi.nlm.nih.gov/6725961/
https://pubmed.ncbi.nlm.nih.gov/6725961/
https://pubmed.ncbi.nlm.nih.gov/6725961/
https://www.benchchem.com/product/b192856#off-target-effects-of-canagliflozin-in-cardiovascular-research
https://www.benchchem.com/product/b192856#off-target-effects-of-canagliflozin-in-cardiovascular-research
https://www.benchchem.com/product/b192856#off-target-effects-of-canagliflozin-in-cardiovascular-research
https://www.benchchem.com/product/b192856#off-target-effects-of-canagliflozin-in-cardiovascular-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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